

PF-07328948 for heart failure with preserved ejection fraction

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Compound of Interest

Compound Name: PF-07328948

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An in-depth analysis of **PF-07328948**, a novel therapeutic candidate for heart failure with preserved ejection fraction (HFpEF), reveals a unique mechanism of action targeting metabolic dysregulation. This technical guide synthesizes the available preclinical and clinical data on this first-in-class inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK).

Executive Summary

PF-07328948 is an orally administered small molecule developed by Pfizer that functions as a selective inhibitor and degrader of branched-chain ketoacid dehydrogenase kinase (BCKDK). [1][2] This enzyme is a key negative regulator of branched-chain amino acid (BCAA) metabolism, a pathway increasingly implicated in the pathophysiology of cardiometabolic diseases, including heart failure. [1][3] By enhancing BCAA catabolism, **PF-07328948** aims to correct metabolic imbalances that contribute to cardiac dysfunction. [2][3] Currently, **PF-07328948** is under investigation in a Phase 2 clinical trial for adults with heart failure, including those with preserved ejection fraction (HFpEF). [4][5] Preclinical studies have demonstrated its potential to improve both metabolic and cardiac endpoints in animal models of heart failure. [6][7]

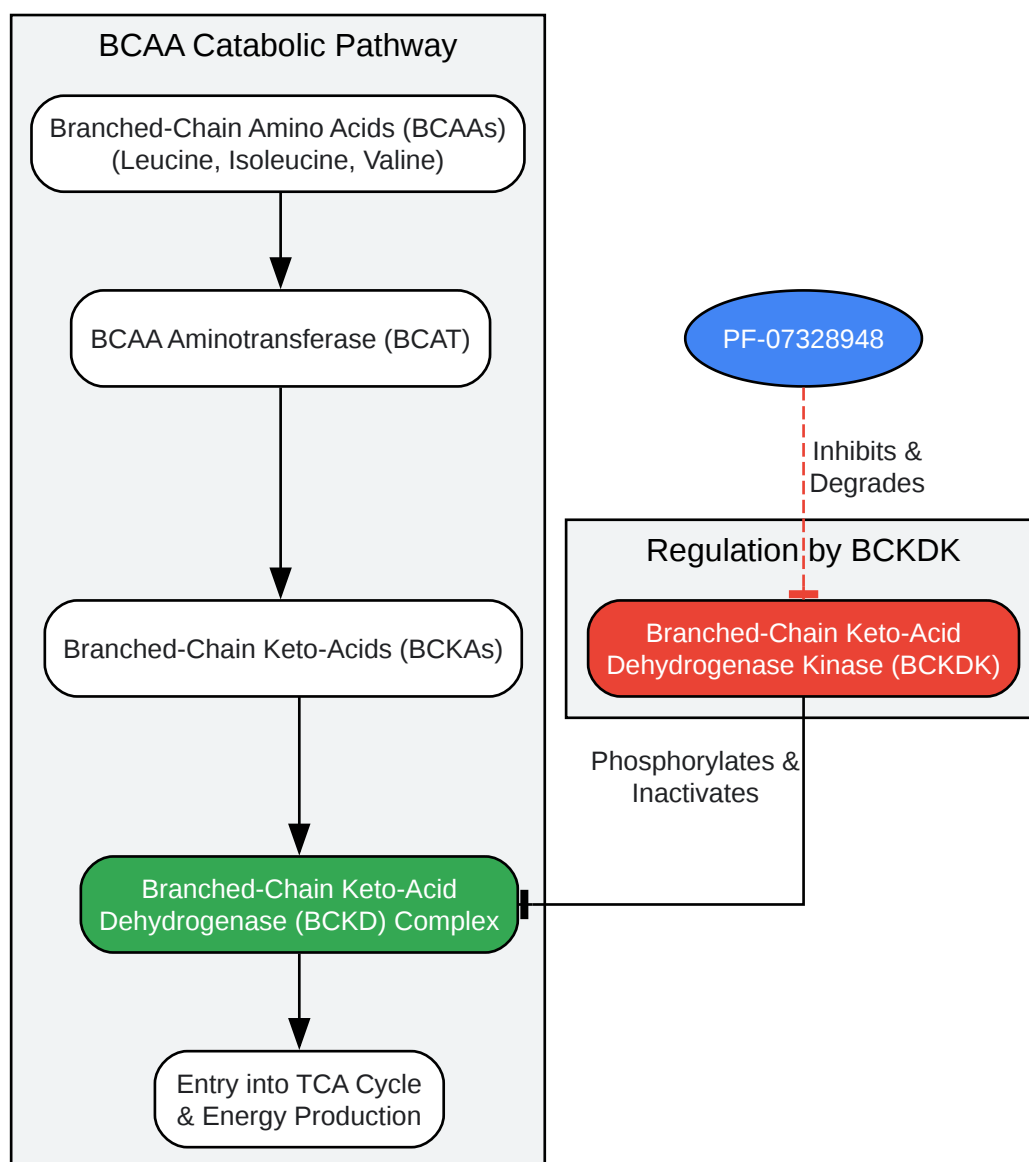
Mechanism of Action and Signaling Pathway

The therapeutic rationale for **PF-07328948** in HFpEF is rooted in addressing impaired BCAA metabolism. [3] In conditions like heart failure, the catabolism of BCAAs (leucine, isoleucine, and valine) is often dysregulated. [6] This process is controlled by the branched-chain ketoacid dehydrogenase (BCKD) complex, which is inactivated by phosphorylation via BCKDK.

PF-07328948 inhibits BCKDK, which leads to two key effects:

- **Inhibition of Kinase Activity:** Prevents the phosphorylation and subsequent inactivation of the BCKD complex.
- **Protein Degradation:** Promotes the degradation of the BCKDK protein itself, leading to a sustained effect.[\[1\]](#)[\[2\]](#)

This dual action ensures the BCKD complex remains active, enhancing the breakdown of BCAAs and their ketoacid derivatives (BCKAs).[\[2\]](#) The restoration of normal BCAA metabolism is hypothesized to improve metabolic homeostasis and cardiac function in patients with heart failure.[\[1\]](#)



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Caption: Signaling pathway of **PF-07328948** action on BCAA metabolism.

Preclinical Data

Preclinical investigations have provided proof-of-concept for the efficacy and mechanism of **PF-07328948**.

In Vitro and Pharmacokinetic Profile

Structure-based drug design was employed to optimize a benzothiophene core, resulting in a potent and selective inhibitor largely devoid of protein covalent binding liability, thereby reducing the risk of idiosyncratic adverse reactions.[\[2\]](#)[\[6\]](#)

Parameter	Value	Species/System
In Vitro Potency		
IC ₅₀ for BDK	15 nM [6]	In Vitro Assay
HHEP CI	31 µL/min/million cells [6]	In Vitro Assay
Pharmacokinetics		
Half-life (t _{1/2})	3.9 h	Rat
0.69 h	Monkey	
20 h	Dog	
Oral Bioavailability	100%	Rat
27%	Monkey	
45%	Dog	

Table 1: In Vitro Potency and Pharmacokinetic Parameters of PF-07328948.[\[6\]](#)

In Vivo Efficacy

Studies in rodent models of metabolic disease and heart failure demonstrated significant improvements in key endpoints.

Model	Treatment	Key Findings
Diet-Induced Obese Mice	30 or 90 mg/kg PF-07328948[6]	Lowered plasma insulin and liver triglycerides compared to vehicle.[6]
ZSF1 Rat Model of Heart Failure	PF-07328948 formulated in chow for 11 weeks.[7]	Improved exercise tolerance (time to fatigue, distance).[6] Improved cardiac structural endpoints (fractional shortening, ejection fraction, left atria/tibia ratio).[6]

Table 2: Summary of In Vivo Efficacy Data for PF-07328948.

Clinical Development

PF-07328948 is the first selective BCKDK inhibitor to be evaluated in human clinical trials.[2]

Phase 1 Study

A single ascending dose Phase 1 study in healthy volunteers has been completed.[1][2]

- Outcome: The drug was well-tolerated.[2]
- Pharmacokinetics: The profile was found to be commensurate with once-daily dosing.[2]
- Pharmacodynamics: In vivo, **PF-07328948** led to the lowering of plasma biomarkers, including BCAAs and BCKAs.[2]

Phase 2 Study (BRANCH-HF)

A Phase 2, randomized, double-blind, placebo-controlled study is currently ongoing to evaluate the efficacy and safety of **PF-07328948** in adults with heart failure.[4]

Study Identifier	NCT06991257, NCT06837259
Title	A Study to Learn About the Study Medicine Called PF-07328948 in Adults With Heart Failure (BRANCH-HF).[5]
Phase	Phase 2.[8][9]
Design	Randomized, double-blind, placebo-controlled, parallel assignment.[4]
Population	Adults (≥18 years) with a clinical diagnosis of heart failure for at least 3 months.[5] Key inclusion criteria include NYHA Class II-IV symptoms, Left Ventricular Ejection Fraction (LVEF) > 40%, and BMI ≥ 27 kg/m ² . [5]
Intervention	Participants receive one of three varying doses of PF-07328948 or a matching placebo, taken orally once daily for 36 weeks.[4][5][9] All participants are on standard-of-care medications, including SGLT2 inhibitors.[5]
Primary Outcome	Adjudicated cardiovascular death and worsening heart failure events through 36 weeks.[5]
Secondary Outcome	Change in 6-minute walk distance.[5]

Table 3: Core Details of the BRANCH-HF Phase 2 Clinical Trial.

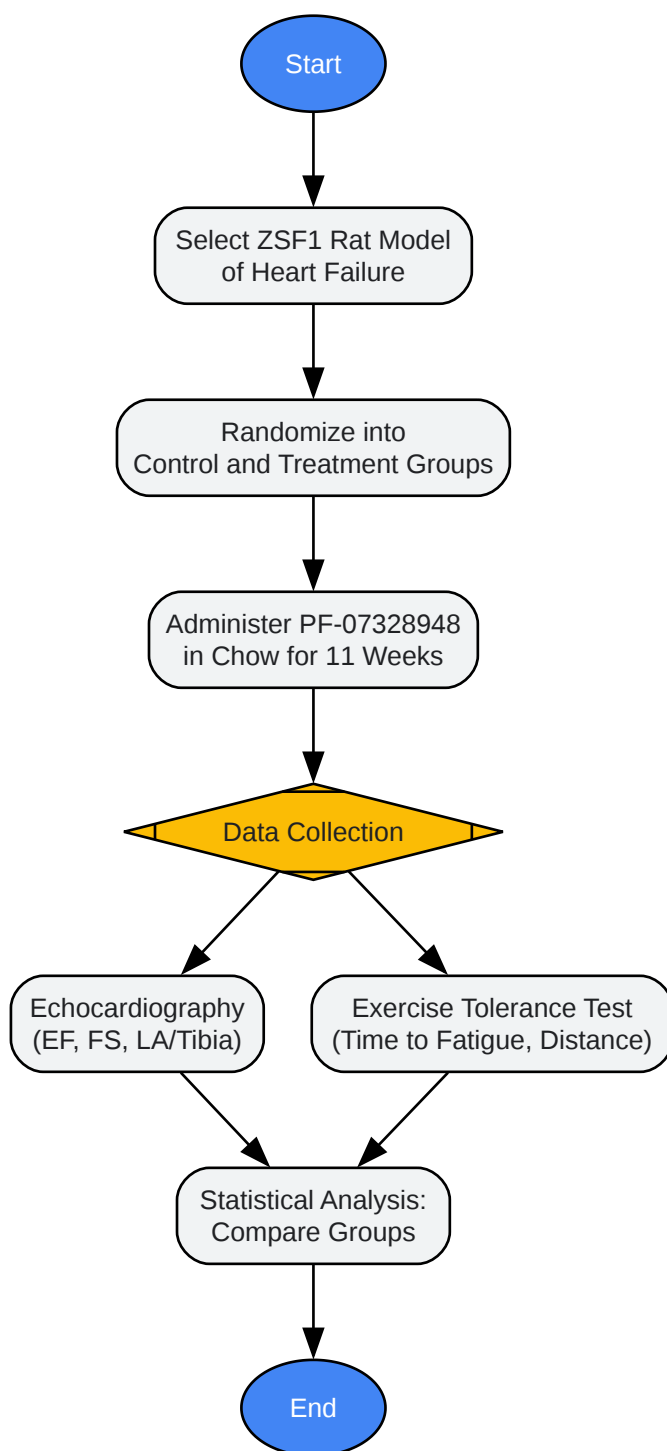
Experimental Protocols and Workflows

While detailed, step-by-step protocols from the primary research are not publicly available, the published literature provides an outline of the methodologies used.

Preclinical Efficacy Protocol (ZSF1 Rat Model)

- Model: ZSF1 rats, a model of heart failure.[6]

- Intervention: Administration of **PF-07328948** formulated into chow for a duration of 11 weeks.
[7]
- Assessment of Cardiac Function: Echocardiography to measure cardiac structural endpoints such as ejection fraction and fractional shortening.[6]
- Assessment of Physical Function: Exercise tolerance tests to measure time to fatigue and total distance covered.[6]
- Data Analysis: Comparison of outcomes between the **PF-07328948**-treated group and a control group.



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Caption: Generalized experimental workflow for preclinical efficacy testing.

Clinical Trial Workflow (BRANCH-HF)

- Patient Screening: Identify patients meeting inclusion criteria (e.g., HF diagnosis, LVEF > 40%, NYHA class II-IV).[5]
- Randomization: Assign eligible participants in a double-blind manner to one of four arms (placebo or one of three **PF-07328948** dose levels).[4]
- Treatment Period: Administer the assigned oral medication once daily for 36 weeks.[5]
- Monitoring & Follow-up: Conduct 15 clinic visits over approximately 48 weeks for safety and efficacy assessments.[5]
- Primary Endpoint Assessment: Adjudicate all instances of cardiovascular death and worsening heart failure events throughout the 36-week treatment period.[5]
- Secondary Endpoint Assessment: Measure changes from baseline in the 6-minute walk test.[5]

Conclusion

PF-07328948 represents a novel therapeutic strategy for heart failure, including HFpEF, by targeting the metabolic dysregulation of branched-chain amino acids. Its mechanism as a BCKDK inhibitor and degrader is supported by a strong preclinical evidence base demonstrating improvements in both metabolic and cardiac parameters. The ongoing Phase 2 BRANCH-HF trial is a critical next step in determining the clinical efficacy and safety of this approach. The results of this study are highly anticipated and will be crucial in defining the future role of **PF-07328948** in the management of heart failure.

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